![molecular formula C20H20N2O3S B4580441 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are synthesized for various applications, including medicinal chemistry and material science. The synthesis and analysis of such compounds involve complex chemical reactions, precise characterization techniques, and a deep understanding of their chemical and physical properties.
Synthesis Analysis
Synthesis of related compounds often involves condensation reactions, using carbodiimide condensation catalysis for efficient and convenient synthesis. For example, novel derivatives have been prepared through such methods, indicating the potential synthesis pathway for the target compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques such as IR, 1H NMR, and elemental analyses. Single-crystal X-ray diffraction has been used to confirm the intermediate compounds in related syntheses, providing a model for analyzing the molecular structure of the target compound (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactions leading to the synthesis of similar compounds involve converting aromatic acids into esters, hydrazides, and subsequently into target compounds through specific reactions with bromoacetamide derivatives (Rehman et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are determined using standard laboratory techniques. Crystallographic studies provide insights into the molecular and lattice structure, which are crucial for understanding the compound's behavior under different physical conditions (Bunev et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and functional group behavior, are studied through experimental and theoretical methods. Molecular docking and quantum chemical calculations can provide an understanding of the interaction of similar compounds with biological molecules, predicting their potential applications and reactivity (Viji et al., 2020).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Chemical Synthesis and Crystal Structure Analysis : Research has been conducted on the synthesis and structural characterization of capsaicinoids and acetamide derivatives. For instance, the crystal structure of a capsaicinoid analog was determined, highlighting the compound's conformation and stabilization via intermolecular hydrogen bonds (Park et al., 1995).
Derivative Synthesis for Biological Applications : Novel derivatives have been synthesized for targeted biological activities. For example, N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through a carbodiimide condensation process, showcasing a method for creating compounds for further biological evaluation (Yu et al., 2014).
Biological Screening and Potential Therapeutic Applications
Evaluation of Antiproliferative Effects : Studies on benzophenone-thiazole derivatives as potent VEGF-A inhibitors have been conducted, indicating their promise in antiproliferative effects through VEGF-A inhibition (Prashanth et al., 2014).
Antimicrobial Activities : The synthesis and antimicrobial activity of various acetamide derivatives have been explored. For instance, derivatives of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showed activity against acetylcholinesterase, indicating potential for developing new antimicrobial agents (Rehman et al., 2013).
Anti-Inflammatory and Analgesic Agents : The design and synthesis of novel compounds with potential anti-inflammatory and analgesic activities have been investigated. For example, new functionalized pyridine linked thiazole derivatives were evaluated for their anticancer activity, providing insights into their potential therapeutic applications (Alqahtani & Bayazeed, 2020).
Propriétés
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-8-9-14(2)15(10-13)16-12-26-20(21-16)22-19(23)11-25-18-7-5-4-6-17(18)24-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRPYRWCOHIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



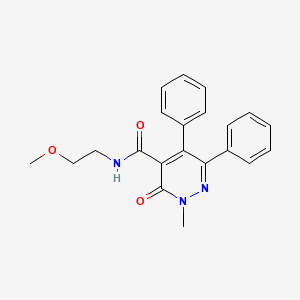
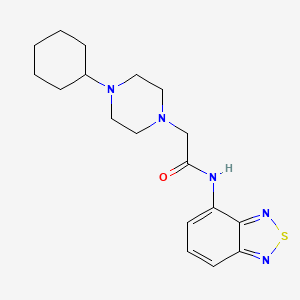
![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4580370.png)
![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)
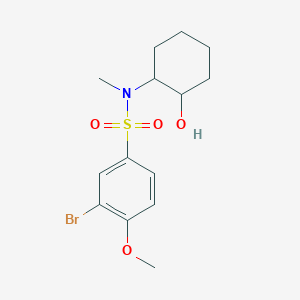
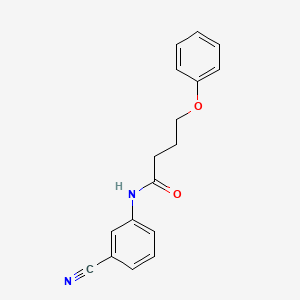
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)
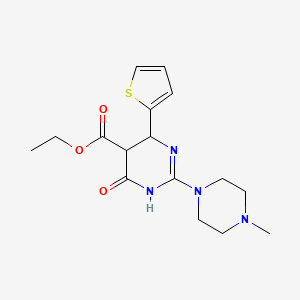
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)
